molecular formula C16H17N3O3S B3004895 1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 955251-59-9

1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B3004895
CAS No.: 955251-59-9
M. Wt: 331.39
InChI Key: UVDDPWIKJJVUNZ-UHFFFAOYSA-N
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Description

1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is a heterocyclic compound featuring a central oxazolidinone core substituted with a p-tolyl group (a methyl-substituted phenyl ring) at position 2. A methylene (-CH2-) linker connects the oxazolidinone to a urea moiety, which is further substituted with a thiophen-2-yl group. This structure combines multiple pharmacophoric elements:

  • Oxazolidinone: A five-membered lactam ring known for its role in antibiotics (e.g., linezolid) and kinase inhibitors .
  • Thiophene: A sulfur-containing aromatic heterocycle that improves metabolic stability and modulates electronic properties .

Properties

IUPAC Name

1-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-11-4-6-12(7-5-11)19-10-13(22-16(19)21)9-17-15(20)18-14-3-2-8-23-14/h2-8,13H,9-10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDDPWIKJJVUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Urea Linkage: This step involves the reaction of an isocyanate with an amine to form the urea linkage.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino alcohols.

    Substitution: Halogenated or nitrated derivatives of the p-tolyl group.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of oxazolidinones have been shown to be effective against various strains of Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The introduction of thiophene moieties enhances the antibacterial efficacy by improving lipophilicity and membrane permeability.

Case Studies

  • Study on Antibacterial Efficacy :
    • A study conducted on synthesized derivatives of oxazolidinones demonstrated that the introduction of thiophene groups improved antibacterial activity against resistant strains.
    • Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
  • Pharmacokinetics :
    • Research on pharmacokinetics indicated that compounds similar to 1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea are well absorbed in the gastrointestinal tract, widely distributed in body tissues, and metabolized primarily in the liver.

Potential Applications in Drug Development

The unique structural features of this compound position it as a promising candidate for further development in:

  • Antibiotic formulations : Targeting resistant bacterial strains.
  • Anticancer research : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

Mechanism of Action

The mechanism of action of 1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it is used as an anticancer agent, it may induce apoptosis or inhibit cell proliferation. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Notable Features Reference
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea (Target) Oxazolidinone + urea p-Tolyl, thiophen-2-yl 357.4 (calc.) Hydrophobic p-tolyl; thiophene enhances π-stacking
Rivaroxaban (CAS 366789-02-8) Oxazolidinone + amide 4-(3-oxomorpholinyl)phenyl, chlorothiophene 435.88 Clinically used anticoagulant; morpholino group aids solubility
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 954687-83-3) Oxazolidinone + urea 4-Fluorophenyl, thiophen-2-ylmethyl 349.4 Fluorine increases electronegativity; methylene spacer
1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea (CAS 2640975-37-5) Urea + pyrazole Pyrazole-phenyl, thiophen-2-ylmethyl 340.4 Pyrazole introduces planar aromaticity; ethyl linker

Key Observations:

Thiophene substitution (vs. pyrazole in CAS 2640975-37-5) may improve π-π stacking with aromatic residues in target proteins .

Synthetic Approaches: Urea derivatives are commonly synthesized via reactions between amines and isocyanates (e.g., describes urea formation using phenyl isocyanates in THF) . Oxazolidinone rings are typically constructed via cyclization of β-amino alcohols with carbonyl reagents .

Biological Relevance: Rivaroxaban’s oxazolidinone core is critical for binding Factor Xa, suggesting the target compound’s oxazolidinone may similarly engage serine proteases or kinases . Urea groups in pexmetinib and related compounds facilitate hydrogen bonding with ATP-binding pockets in kinases .

Comparison with Non-Oxazolidinone Urea Derivatives

Table 2: Heterocyclic Urea Derivatives

Compound Name Core Structure Substituents Molecular Weight Activity/Notes Reference
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (6a–g) Triazole + urea Phenyl, triazole-methylthiophenyl ~400 (calc.) Anticancer potential via triazole-metal interactions
N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide Thiazolidinone + amide Allyl, benzyl, thioxo Urease inhibition; thioxo enhances metal chelation
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) Tetrahydrothiophene + urea Cyano, benzoyl hydrazone Structural rigidity from fused cyclohexane ring

Key Observations:

Heterocyclic Diversity: Thiazolidinone derivatives () prioritize metal-binding (e.g., urease inhibition) via thioxo groups, whereas the target compound’s oxazolidinone may favor hydrogen bonding . Triazole-containing ureas () exploit nitrogen-rich cores for anticancer activity, contrasting with the target’s sulfur-based thiophene .

Physicochemical Properties :

  • The target compound’s molecular weight (~357) is lower than rivaroxaban’s (435.88), suggesting better permeability but reduced solubility .
  • Thiophene’s electron-rich nature may enhance binding to aromatic residues compared to aliphatic substituents in CAS 2640975-37-5 .

Biological Activity

1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazolidinone Ring : This is achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
  • Introduction of the p-Tolyl Group : The p-tolyl group can be introduced via Friedel-Crafts alkylation.
  • Formation of the Urea Linkage : This step involves reacting an isocyanate with an amine to form the urea linkage.
  • Introduction of the Thiophene Ring : The thiophene ring is introduced through cross-coupling reactions, such as Suzuki or Stille coupling.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on substituted urea derivatives have shown activity against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

The compound's potential as an anticancer agent has been explored, particularly its ability to induce apoptosis and inhibit cell proliferation. In related studies, derivatives showed significant antiproliferative activity against human cancer cell lines, indicating that this compound could be a candidate for further anticancer drug development .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Induction of Apoptosis : In cancer cells, mechanisms may include activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antifungal Activity : A series of thiourea derivatives were evaluated for their antifungal activity, showing promising results against fungal pathogens with varying degrees of efficacy .
  • Cytotoxicity Studies : Compounds structurally related to this compound demonstrated low cytotoxicity against human cell lines while exhibiting significant antiproliferative effects on cancerous cells .

Similar Compounds

Compound NameStructureBiological Activity
1-((2-Oxo-3-(phenyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)ureaSimilar structure without p-tolyl groupAntimicrobial and anticancer activities observed
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(furan-2-yl)ureaFuran ring instead of thiophenePotential antifungal properties noted

Uniqueness

The unique combination of oxazolidinone, p-tolyl, and thiophene moieties in this compound may confer distinct chemical and biological properties compared to other derivatives, making it a valuable candidate for further research .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea, and how do reaction conditions affect yields?

Methodological Answer:
The synthesis typically involves multi-step protocols, such as coupling oxazolidinone precursors with thiophenyl urea derivatives. For example, NaBH₄ reduction in ethanol under reflux (4–12 hours) is critical for reducing intermediates like 2-oxo-ethyl groups to hydroxyethyl derivatives, achieving yields >80% in optimized conditions . Solvent polarity (e.g., ethanol vs. THF) and stoichiometric ratios (e.g., 1:1.2 molar ratios of reactants) significantly impact crystallinity and purity. Post-synthesis purification via silica gel chromatography or recrystallization (ethanol/water mixtures) is recommended to isolate high-purity products .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • IR Spectroscopy: Look for urea C=O stretches (~1650–1700 cm⁻¹) and oxazolidinone C=O bands (~1750 cm⁻¹). Thiophene C-S vibrations appear near 690–710 cm⁻¹ .
  • ¹H-NMR: Key signals include the oxazolidinone methylene protons (δ 3.8–4.2 ppm, multiplet) and thiophene aromatic protons (δ 7.2–7.5 ppm). Urea NH protons may appear as broad singlets (δ 8.5–9.5 ppm) but are solvent-dependent .
  • 13C-NMR: Confirm the urea carbonyl (δ 155–160 ppm) and oxazolidinone carbonyl (δ 170–175 ppm) .

Basic: How does the compound’s structure influence its antimicrobial or antitumor activity in preliminary assays?

Methodological Answer:
The p-tolyl group enhances lipophilicity, potentially improving membrane permeability, while the thiophene moiety may contribute to π-stacking interactions with biological targets. In analogous compounds, substituents like halogens (e.g., 3-bromo-benzylidene) increased antimicrobial activity against S. aureus (MIC ~8 µg/mL), whereas electron-withdrawing groups (e.g., 2-chloro-6-fluoro) improved antitumor activity in MCF-7 cell lines (IC₅₀ ~12 µM) . Always include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate via dose-response curves .

Advanced: What computational methods (e.g., DFT) are suitable for studying tautomerism or electronic properties of this urea derivative?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reliably predicts tautomeric equilibria (e.g., thione-thiol tautomerism in triazole-thione analogs) and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV). Solvent effects (PCM model) and vibrational frequency calculations align with experimental IR/NMR data, with RMSD values <5% . Use Gaussian or ORCA software for geometry optimization and NBO analysis to assess hyperconjugative interactions .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹H-NMR) for this compound?

Methodological Answer:
Unexpected splitting may arise from hindered rotation around the urea C–N bond or conformational isomerism. Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) can coalesce split signals, confirming dynamic processes. For example, broadening of NH signals at elevated temperatures suggests rotational barriers >60 kJ/mol . Alternatively, 2D-COSY or NOESY can identify through-space couplings between oxazolidinone methylene and thiophene protons .

Advanced: What strategies optimize regioselectivity in functionalizing the oxazolidinone or thiophene rings for SAR studies?

Methodological Answer:

  • Oxazolidinone Modification: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-position of oxazolidinone, leveraging the p-tolyl group’s directing effects .
  • Thiophene Functionalization: Electrophilic substitution (e.g., bromination at the 5-position of thiophene) proceeds regioselectively under FeCl₃ catalysis .
    Validate regiochemistry via X-ray crystallography or HMBC correlations in NMR .

Advanced: How do solvent polarity and pH affect the compound’s stability in biological assay buffers?

Methodological Answer:
In aqueous buffers (pH 7.4), the urea moiety may undergo hydrolysis, especially at elevated temperatures (>37°C). Stability studies via HPLC-UV (λ = 254 nm) show <5% degradation over 24 hours in PBS with 10% DMSO. Use low-DMSO concentrations (<1%) and avoid prolonged exposure to light to prevent thiophene ring oxidation .

Advanced: What are the challenges in crystallizing this compound for X-ray diffraction, and how can they be mitigated?

Methodological Answer:
Crystallization challenges include low melting points (125–135°C) and polymorphism. Use slow evaporation from ethanol/water (1:3 v/v) at 4°C to obtain single crystals. Additive screening (e.g., 1% n-hexane) can induce nucleation. For recalcitrant cases, co-crystallization with thiourea derivatives (e.g., 3-allylrhodanine) improves lattice stability .

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